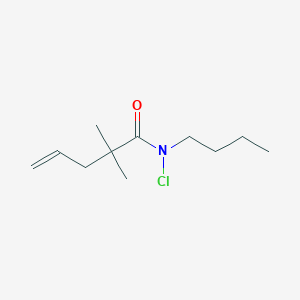![molecular formula C28H28N2O6 B15168872 4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine CAS No. 905722-73-8](/img/structure/B15168872.png)
4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of two bipyridine units connected through a central bipyridine core, with each bipyridine unit further substituted with two 3,5-dimethoxyphenylmethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated bipyridine with a boronic acid derivative under palladium catalysis.
Substitution with 3,5-Dimethoxyphenylmethoxy Groups: The bipyridine core is then subjected to a substitution reaction with 3,5-dimethoxyphenylmethoxy groups.
Industrial Production Methods
Industrial production of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while reduction may produce reduced bipyridine compounds .
科学的研究の応用
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: It can be employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Chemistry:
Biological Research: The compound may also be explored for its potential biological activities, such as antimicrobial or anticancer properties.
作用機序
The mechanism of action of 4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions through its bipyridine units. This coordination can influence the electronic properties of the metal center, leading to catalytic activity or other functional properties . In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, leading to modulation of biological pathways .
類似化合物との比較
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: A simpler derivative with methoxy groups instead of 3,5-dimethoxyphenylmethoxy groups.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: A derivative with trifluoromethyl groups, which can impart different electronic properties.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups, affecting the steric properties of the compound.
Uniqueness
4,4’-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2’-bipyridine is unique due to the presence of the 3,5-dimethoxyphenylmethoxy groups, which can influence its electronic and steric properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with other molecules, making it suitable for specific applications in materials science, organic electronics, and coordination chemistry .
特性
CAS番号 |
905722-73-8 |
|---|---|
分子式 |
C28H28N2O6 |
分子量 |
488.5 g/mol |
IUPAC名 |
4-[(3,5-dimethoxyphenyl)methoxy]-2-[4-[(3,5-dimethoxyphenyl)methoxy]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C28H28N2O6/c1-31-23-9-19(10-24(13-23)32-2)17-35-21-5-7-29-27(15-21)28-16-22(6-8-30-28)36-18-20-11-25(33-3)14-26(12-20)34-4/h5-16H,17-18H2,1-4H3 |
InChIキー |
VTXPSRPWMDPMSP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)COC2=CC(=NC=C2)C3=NC=CC(=C3)OCC4=CC(=CC(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)



![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)
![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)

![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)


